

An In-depth Technical Guide to the Crystal Structure of o-Tolylthiourea

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Compound of Interest

Compound Name: o-Tolylthiourea

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of **o-Tolylthiourea** ($C_8H_{10}N_2S$), a compound of interest in medicinal chemistry due to the biological activities associated with thiourea derivatives, including antimicrobial and fungicidal properties.^[1] Understanding its three-dimensional structure is crucial for structure-based drug design and for comprehending its physicochemical properties.

Molecular Structure and Conformation

The molecule **o-tolylthiourea** exists in the thioamide form.^[1] The core thiourea fragment and the appended o-tolyl group are both planar.^[1] A key conformational feature is that the mean plane of the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety, with a dihedral angle of $82.19(8)^\circ$.^[1]

The carbon-sulfur bond length of $1.687(2) \text{ \AA}$ indicates a significant double-bond character.^[1] Concurrently, the carbon-nitrogen bond lengths within the thiourea group (C1—N1: $1.329(2) \text{ \AA}$ and C1—N2: $1.321(2) \text{ \AA}$) are shorter than typical single bonds, suggesting electron delocalization across the N-C-S system.^[1] This is further supported by bond angles around the central carbon atom being close to 120° , indicative of sp^2 hybridization and resonance effects.^[1]

Crystallographic Data

The crystal structure of **o-tolylthiourea** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystallographic data is presented in the table below.

| Parameter | Value | Citation |
|----------------------------|-------------------------------------------------|----------|
| Chemical Formula | C ₈ H ₁₀ N ₂ S | [1] |
| Molecular Weight (Mr) | 166.25 | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| a | 15.1323 (3) Å | [1] |
| b | 7.7965 (2) Å | [1] |
| c | 15.3222 (4) Å | [1] |
| β | 90.828 (2)° | [1] |
| Volume (V) | 1807.61 (8) Å ³ | [1] |
| Z | 8 | [1] |
| Calculated Density (Dx) | 1.222 Mg m ⁻³ | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Temperature (T) | 294 K | [1] |
| Absorption Coefficient (μ) | 0.30 mm ⁻¹ | [1] |

Intermolecular Interactions and Crystal Packing

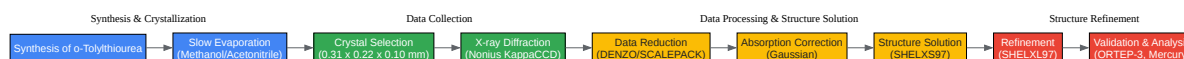
The crystal packing of **o-tolylthiourea** is primarily stabilized by intermolecular N—H...S hydrogen bonds. These interactions link the molecules into two infinite chains that run parallel to the (110) and (1-10) planes, creating a stable three-dimensional supramolecular architecture.[1]

Experimental Protocols

Synthesis and Crystallization: The title compound was synthesized as a secondary product during the preparation of 1-(2-furoyl)-3-(o-tolyl) thiourea.[1] The synthesis involves the reaction of furoyl isothiocyanate with o-toluidine in dry acetone.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol/acetonitrile (1:1) solution.[1]

X-ray Diffraction Data Collection and Refinement: A colorless prism-shaped crystal with dimensions $0.31 \times 0.22 \times 0.10$ mm was used for data collection.[1] Data were collected on a Nonius KappaCCD diffractometer.[1]

The experimental workflow for the crystal structure determination is outlined below:



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*Experimental workflow for **o-tolylthiourea** crystal structure analysis.*

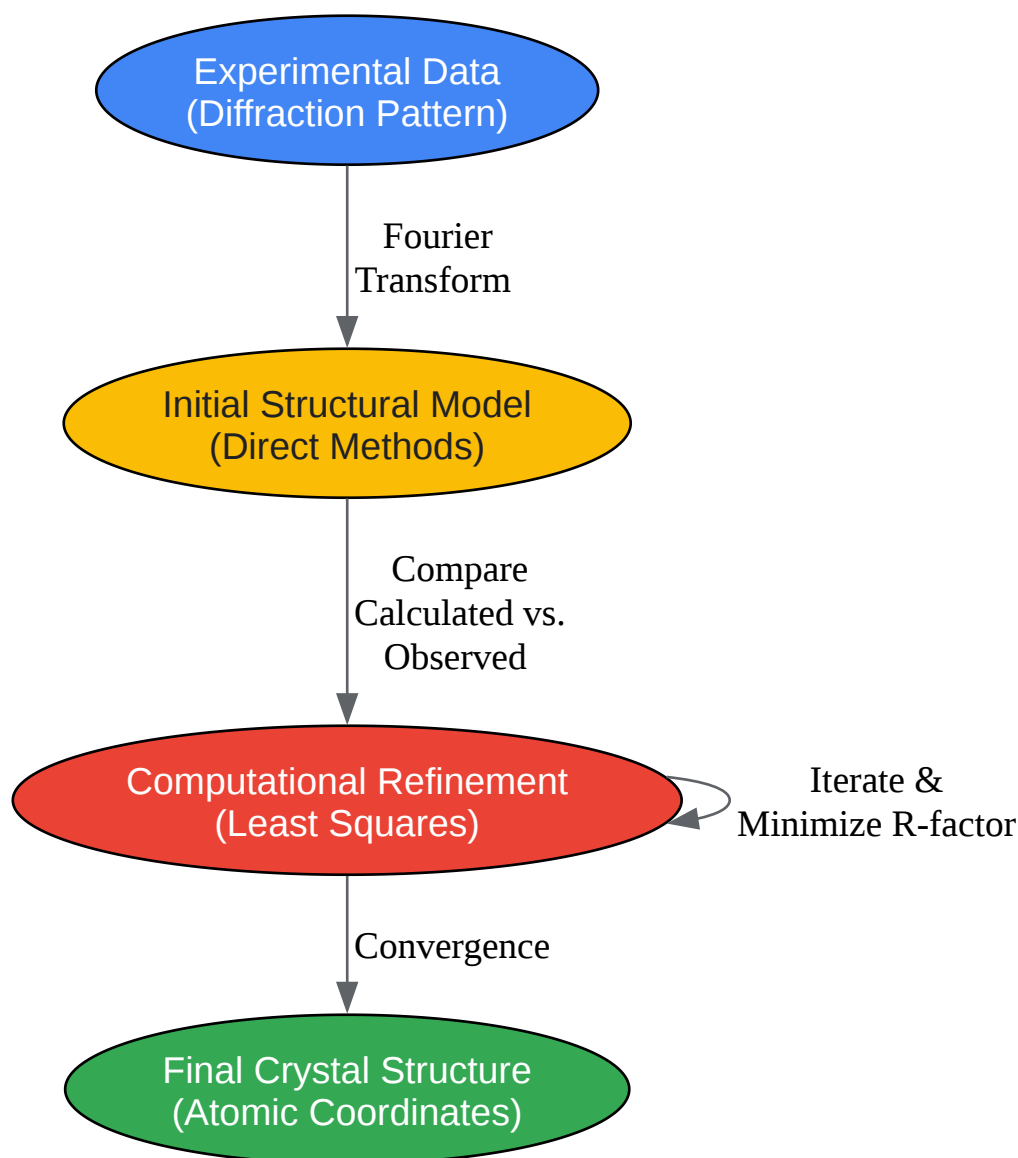
The collected data were processed using DENZO and SCALEPACK for cell refinement and data reduction.[1] An absorption correction was applied using a Gaussian method.[1] The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] Molecular graphics were generated using ORTEP-3 and Mercury.[1]

The key refinement parameters are summarized below:

| Parameter | Value | Citation |
|-----------------------------------------------|--------------|----------|
| Reflections collected | 6748 | [1] |
| Independent reflections | 1914 | [1] |
| Reflections with $I > 2\sigma(I)$ | 1438 | [1] |
| R _{int} | 0.031 | [1] |
| $R[F^2 > 2\sigma(F^2)]$ | 0.046 | [1] |
| wR(F ²) | 0.140 | [1] |
| Goodness-of-fit (S) | 1.03 | [1] |
| No. of parameters | 101 | [1] |
| Max/Min residual density (e Å ⁻³) | 0.19 / -0.21 | [1] |

Logical Relationships in Crystal Structure Analysis

The process of determining a crystal structure follows a logical progression from the macroscopic (the crystal) to the microscopic (the atomic arrangement). This involves a feedback loop between experimental data and computational modeling.



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Logical flow from diffraction data to the final crystal structure.

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References

- 1. 1-(o-Tolyl)thiourea - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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